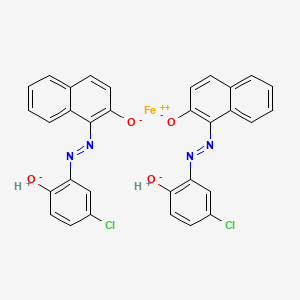
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) is a coordination compound with the chemical formula C32H20Cl2FeN4O4. It is a complex compound where iron is coordinated with two ligands, each containing a 5-chloro-2-hydroxyphenyl group linked to a naphthalen-2-olato group through an azo linkage. This compound is known for its vibrant color and is often used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) typically involves the reaction of iron salts with azo compounds. The azo compounds are prepared by diazotization of 5-chloro-2-aminophenol followed by coupling with naphthalen-2-ol. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt and the subsequent coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the diazotization and coupling reactions are carried out in a controlled environment. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands like phosphines or amines under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction may yield iron(I) or iron(0) complexes.
Applications De Recherche Scientifique
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to undergo redox reactions.
Biology: Studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used as a dye in textile and printing industries due to its vibrant color and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydrogen bis(1-((5-bromo-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-)
- Dihydrogen bis(1-((5-methyl-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-)
- Dihydrogen bis(1-((5-nitro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-)
Uniqueness
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-) is unique due to the presence of the chloro group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Propriétés
| 72319-11-0 | |
Formule moléculaire |
C32H18Cl2FeN4O4.2H C32H20Cl2FeN4O4 |
Poids moléculaire |
651.3 g/mol |
Nom IUPAC |
1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;hydron;iron(2+) |
InChI |
InChI=1S/2C16H11ClN2O2.Fe/c2*17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H;/q;;+2/p-2 |
Clé InChI |
KPLSXCHJXDZDJF-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






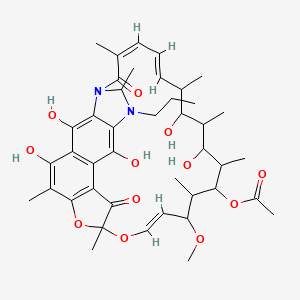
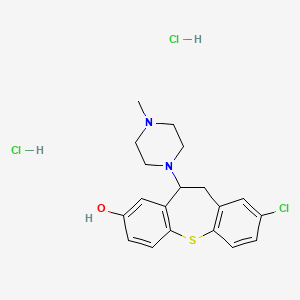
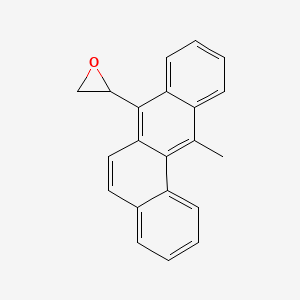
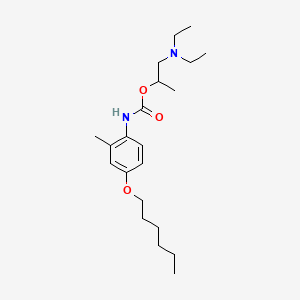
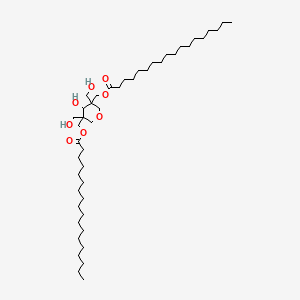
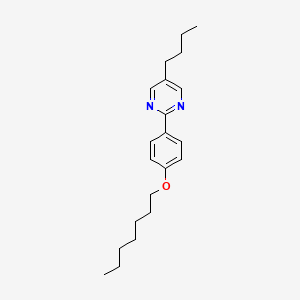
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

